molecular formula C9H12FN B1390017 (4-fluoro-2,6-dimethylphenyl)methanamine CAS No. 771582-44-6

(4-fluoro-2,6-dimethylphenyl)methanamine

Cat. No.: B1390017
CAS No.: 771582-44-6
M. Wt: 153.2 g/mol
InChI Key: UHGXIEPOLUPLSQ-UHFFFAOYSA-N
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Description

(4-fluoro-2,6-dimethylphenyl)methanamine is an organic compound with the molecular formula C9H12FN It is a derivative of methanamine, where the phenyl ring is substituted with a fluoro group at the 4-position and two methyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-2,6-dimethylphenyl)methanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2,6-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-2,6-dimethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

(4-fluoro-2,6-dimethylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-fluoro-2,6-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-2,6-dimethylphenyl)methanamine
  • 1-(4-Bromo-2,6-dimethylphenyl)methanamine
  • 1-(4-Methyl-2,6-dimethylphenyl)methanamine

Uniqueness

(4-fluoro-2,6-dimethylphenyl)methanamine is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGXIEPOLUPLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666642
Record name 1-(4-Fluoro-2,6-dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771582-44-6
Record name 1-(4-Fluoro-2,6-dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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